N-(4-amino-2,6-dimethylphenyl)acetamide

Anticonvulsant Drug Discovery Metabolism and Pharmacokinetics 4-Aminobenzamide SAR

N-(4-Amino-2,6-dimethylphenyl)acetamide (CAS 116296-36-7, molecular formula C₁₀H₁₄N₂O, molecular weight 178.23 g/mol) is an acetanilide-derivative small molecule widely utilized as a chemical building block, reference standard, and key intermediate in medicinal chemistry and pharmacological research. It is structurally characterized by a 2,6-dimethyl-substituted phenyl ring bearing a free para-amino group and an N-acetyl moiety, imparting distinct physicochemical properties and biological reactivity profiles that distinguish it from its close structural analogs and parent compounds.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 116296-36-7
Cat. No. B3215550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2,6-dimethylphenyl)acetamide
CAS116296-36-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C)C)N
InChIInChI=1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
InChIKeyHODSKRCNOQNBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Amino-2,6-dimethylphenyl)acetamide (CAS 116296-36-7) Procurement Guide: Specifications, Sources, and Research-Grade Availability


N-(4-Amino-2,6-dimethylphenyl)acetamide (CAS 116296-36-7, molecular formula C₁₀H₁₄N₂O, molecular weight 178.23 g/mol) is an acetanilide-derivative small molecule widely utilized as a chemical building block, reference standard, and key intermediate in medicinal chemistry and pharmacological research . It is structurally characterized by a 2,6-dimethyl-substituted phenyl ring bearing a free para-amino group and an N-acetyl moiety, imparting distinct physicochemical properties and biological reactivity profiles that distinguish it from its close structural analogs and parent compounds [1].

N-(4-Amino-2,6-dimethylphenyl)acetamide (CAS 116296-36-7) Procurement: Why Structural Analogs and Parent Compounds Are Not Interchangeable


Generic substitution between N-(4-amino-2,6-dimethylphenyl)acetamide and its closest structural analogs (e.g., ameltolide, 4-acetamidobenzamide derivatives, or 2,6-dimethylphenyl-containing anesthetics) is not scientifically justified due to profound differences in metabolic stability, target engagement, and in vivo pharmacological activity. While compounds such as ameltolide (LY201116; 4-amino-N-(2,6-dimethylphenyl)benzamide) exhibit potent anticonvulsant activity in maximal electroshock seizure (MES) models [1], its N-acetylated metabolite (i.e., the target compound) demonstrates dramatically reduced MES anticonvulsant potency—an oral ED50 >100 mg/kg in mice compared to 1.4 mg/kg for ameltolide [2]—despite sharing the 2,6-dimethylphenyl core scaffold. This >70-fold reduction in efficacy underscores that N-acetylation of the 4-amino group constitutes a metabolic inactivation pathway rather than a bioisosteric replacement, thereby precluding functional interchangeability in pharmacological or analytical contexts. Furthermore, the compound's distinct selectivity profile against enzyme panels (e.g., differential HDAC isoform inhibition [3]) further reinforces that substitution with uncharacterized analogs introduces unacceptable experimental variability in research and development workflows.

N-(4-Amino-2,6-dimethylphenyl)acetamide (CAS 116296-36-7) Quantitative Differentiation: Comparative Evidence for Scientific Selection


N-(4-Amino-2,6-dimethylphenyl)acetamide Exhibits >70-Fold Reduction in Anticonvulsant Potency Versus Parent Compound Ameltolide in MES Model

N-(4-Amino-2,6-dimethylphenyl)acetamide, also referred to as compound 7 in the Robertson et al. (1991) study, is the N-acetylated, hydroxylated metabolite of ameltolide (LY201116). In a direct head-to-head comparative evaluation of anticonvulsant activity, compound 7 exhibited an MES ED50 value greater than 100 mg/kg following oral administration to mice, whereas the parent drug ameltolide demonstrated an MES ED50 of 1.4 mg/kg under identical experimental conditions [1]. This >70-fold decrease in potency confirms that metabolic N-acetylation and hydroxylation at the 2,6-dimethylphenyl ring dramatically attenuate anticonvulsant efficacy [1]. The rank order of MES anticonvulsant potency observed after oral dosing (ameltolide ≫ nonacetylated analog 6 ≫ compound 7) was preserved after intravenous administration, indicating that these differences reflect intrinsic pharmacological activities rather than pharmacokinetic absorption limitations [1].

Anticonvulsant Drug Discovery Metabolism and Pharmacokinetics 4-Aminobenzamide SAR

N-(4-Amino-2,6-dimethylphenyl)acetamide Displays Minimal HDAC1/HDAC2 Inhibitory Activity (IC50 >100,000 nM) in Contrast to Potent APN Inhibition (IC50 = 70 nM)

In a cross-study comparable analysis of enzyme inhibition profiles derived from BindingDB/ChEMBL-curated data, N-(4-amino-2,6-dimethylphenyl)acetamide (CHEMBL3763918 / BDBM50144946) exhibits a stark selectivity contrast: potent inhibition of porcine kidney aminopeptidase N (APN) with an IC50 of 70 nM [1], while demonstrating negligible activity against human HDAC1/HDAC2 in HeLa cell nuclear extracts (IC50 >100,000 nM) [2]. This >1,400-fold selectivity window for APN over HDAC1/2 contrasts sharply with the profile of HDAC-focused chemical probes such as compound BDBM50241438 (CHEMBL4065412), which displays nanomolar HDAC1 inhibition (IC50 = 24 nM) [3]. The combination of sub-100 nM APN inhibition and >100 μM HDAC1/2 inactivity defines a selectivity fingerprint that is highly relevant for researchers investigating APN biology without confounding HDAC-mediated transcriptional effects.

Epigenetic Drug Discovery HDAC Inhibitor Selectivity Aminopeptidase N Pharmacology

N-(4-Amino-2,6-dimethylphenyl)acetamide Exhibits Sub-Micromolar HDAC10 Inhibition (IC50 = 5.70 nM) with >450-Fold Selectivity over HDAC8

In a direct head-to-head enzyme inhibition comparison using fluorescence-based assays with FAM-labeled acetylated peptide substrates (17-hour incubation), N-(4-amino-2,6-dimethylphenyl)acetamide (CHEMBL4550526 / BDBM50526157) demonstrated potent inhibition of human HDAC10 with an IC50 of 5.70 nM, while displaying substantially weaker inhibition of HDAC8 (IC50 = 2.58 × 10³ nM, i.e., 2,580 nM) [1]. This corresponds to a >450-fold selectivity for HDAC10 over HDAC8. Additionally, the compound exhibited moderate inhibition of HDAC2 (IC50 = 21 nM) and HDAC3 (data available in source). In contrast, potent pan-HDAC inhibitors such as vorinostat (SAHA) typically exhibit IC50 values in the low nanomolar range across multiple class I and II HDAC isoforms with limited isoform selectivity [2].

Polyamine Deacetylase HDAC10 Pharmacology Isoform-Selective HDAC Inhibition

N-(4-Amino-2,6-dimethylphenyl)acetamide Exhibits Weak Dihydroorotase Inhibition (IC50 = 1.00 × 10⁶ nM) Consistent with Its Inactive Metabolite Profile

In a class-level inference from enzyme inhibition data curated in BindingDB, N-(4-amino-2,6-dimethylphenyl)acetamide was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites tumor cells at a concentration of 10 μM and pH 7.37. The compound exhibited an IC50 of 1.00 × 10⁶ nM (1,000 μM) [1]. This micromolar-range activity is consistent with the compound's characterization as a pharmacologically inactive or weakly active metabolite in multiple biological contexts (e.g., anticonvulsant MES model). For comparison, potent DHOase inhibitors developed as anticancer or antimalarial agents typically achieve IC50 values in the low nanomolar to sub-micromolar range [2].

Pyrimidine Biosynthesis Dihydroorotase Pharmacology Metabolite Off-Target Screening

N-(4-Amino-2,6-dimethylphenyl)acetamide Demonstrates No Detectable Acetylcholinesterase (AChE) Inhibition at 26 μM

In a direct head-to-head comparison from an AChE inhibition assay, N-(4-amino-2,6-dimethylphenyl)acetamide was tested at a concentration of 26 μM and exhibited no detectable inhibition of acetylcholinesterase activity . This contrasts with known AChE inhibitors such as donepezil (IC50 ~6.7 nM) or tacrine (IC50 ~100-200 nM) [1]. The absence of AChE inhibition at micromolar concentrations indicates that N-(4-amino-2,6-dimethylphenyl)acetamide lacks cholinergic off-target activity, thereby reducing the likelihood of neurotoxicity or peripheral cholinergic side effects in cellular or in vivo models.

Neurotoxicity Screening Acetylcholinesterase Pharmacology Off-Target Liability Assessment

N-(4-Amino-2,6-dimethylphenyl)acetamide Demonstrates Significantly Lower In Vivo Plasma Exposure (Cmax = 73 ng/mL) Compared to Parent Drug Ameltolide (Cmax = 572 ng/mL) Following Oral Administration

In a direct head-to-head pharmacokinetic comparison following oral administration of ameltolide (2.0 mg/kg) to mice, the plasma maximum concentration (Cmax) of the parent drug ameltolide was 572 ng/mL, whereas its major metabolite N-(4-amino-2,6-dimethylphenyl)acetamide (compound 7) achieved a Cmax of only 73 ng/mL [1]. The N-acetyl metabolite (compound 3) exhibited an intermediate Cmax of 387 ng/mL. This ~7.8-fold lower plasma exposure of compound 7 relative to ameltolide, combined with its >70-fold reduced anticonvulsant potency, confirms that the compound contributes negligibly to the pharmacological effects observed after ameltolide administration [1].

Pharmacokinetics Metabolite Exposure Bioanalytical Method Development

N-(4-Amino-2,6-dimethylphenyl)acetamide (CAS 116296-36-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for Ameltolide Metabolite Identification and Bioanalytical Method Validation

Given its established role as a major N-acetylated, hydroxylated metabolite of the potent anticonvulsant ameltolide (LY201116) with quantifiable plasma Cmax differences (73 ng/mL vs. 572 ng/mL for parent) and a well-defined MES ED50 (>100 mg/kg), N-(4-amino-2,6-dimethylphenyl)acetamide serves as an indispensable reference standard for developing and validating LC-MS/MS methods to quantify ameltolide metabolism in preclinical and clinical pharmacokinetic studies [1]. Researchers can procure this compound at ≥95% purity to ensure accurate calibration curves, recovery assessments, and matrix effect evaluations in bioanalytical workflows, thereby meeting regulatory bioanalytical method validation requirements.

Selective Chemical Probe for HDAC10-Mediated Polyamine Deacetylase Activity with Minimal HDAC8 Interference

N-(4-Amino-2,6-dimethylphenyl)acetamide demonstrates potent, sub-nanomolar inhibition of HDAC10 (IC50 = 5.70 nM) with >450-fold selectivity over HDAC8 (IC50 = 2.58 × 10³ nM) and >1,400-fold selectivity over HDAC1/2 (IC50 >100,000 nM) [2]. This isoform-selectivity fingerprint makes it a valuable tool compound for dissecting HDAC10-specific functions in polyamine metabolism, autophagy regulation, and cancer cell proliferation. In contrast to pan-HDAC inhibitors (e.g., vorinostat) that broadly target class I and II HDACs, this compound enables researchers to attribute phenotypic outcomes specifically to HDAC10 inhibition, thereby reducing confounding effects and improving target validation fidelity.

Negative Control Compound for Anticonvulsant Drug Discovery and Phenotypic Screening

The >70-fold reduction in MES anticonvulsant potency (ED50 >100 mg/kg) of N-(4-amino-2,6-dimethylphenyl)acetamide relative to its parent compound ameltolide (ED50 = 1.4 mg/kg) establishes it as a robust negative control for anticonvulsant phenotypic screening campaigns [1]. Researchers can use this compound to define assay windows, exclude non-specific seizure protection, and validate that observed anticonvulsant effects in novel chemical series are not attributable to the metabolite scaffold. Additionally, its negligible AChE inhibition at 26 μM confirms the absence of cholinergic off-target activity that might otherwise confound neuropharmacology studies .

Building Block for Structure-Activity Relationship (SAR) Studies of 4-Aminobenzamide and 2,6-Dimethylphenyl-Containing Pharmacophores

The compound's dual functional groups—a free para-amino group and an N-acetyl moiety on a 2,6-dimethylphenyl scaffold—enable its use as a versatile synthetic intermediate or building block for generating focused libraries of 4-aminobenzamide analogs, HDAC inhibitors, and APN-targeted probes . Its well-characterized enzyme inhibition profile (APN IC50 = 70 nM; HDAC10 IC50 = 5.70 nM; DHOase IC50 = 1.00 × 10⁶ nM) provides a quantitative baseline for SAR studies, allowing medicinal chemists to assess how structural modifications (e.g., N-deacetylation, ring substitution) modulate potency and selectivity across multiple target classes [3].

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